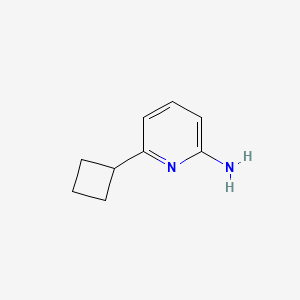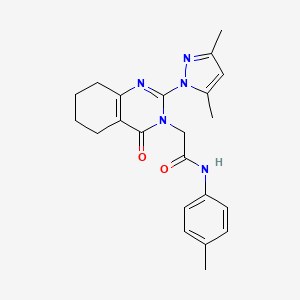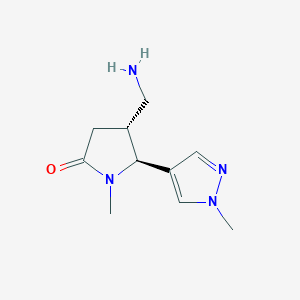
(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives Synthesis and Utility
Pyrrolidine derivatives, including compounds similar to "(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one," are synthesized through various chemical reactions involving amines and carbonyl-containing compounds. These derivatives are pivotal in the synthesis of biologically important molecules like heme and chlorophyll. The extensive delocalization of nitrogen electrons contributes to their pronounced aromatic character and lack of basicity, making them essential in pharmaceuticals, solvents, and as intermediates in organic synthesis (Anderson & Liu, 2000).
Applications in Anticancer and Anti-inflammatory Agents
Pyrrolidine derivatives are also explored for their potential in developing anticancer and anti-inflammatory agents. Novel synthetic pathways have been developed to create pyrazolopyrimidines derivatives showing significant biological activities, suggesting the potential use of similar compounds in therapeutic applications (Rahmouni et al., 2016).
Role in Adenosine Receptor Inhibition
Another area of application is in the synthesis of compounds that act as selective inhibitors for adenosine receptors, which are crucial in various physiological processes. The research on pyrazolo[3,4-b]pyridines demonstrates their high affinity and selectivity towards A1 receptor subtype, indicating the potential of similar pyrrolidine derivatives in neurological and cardiovascular therapies (Manetti et al., 2005).
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives are also noteworthy, with some compounds showing significant activity against various bacterial strains. This highlights the potential for developing new antimicrobial agents from pyrrolidine derivatives, which could address the growing concern of antibiotic resistance (Bayrak et al., 2009).
Coordination Chemistry and Material Science Applications
Pyrrolidine derivatives have found applications in coordination chemistry, where they act as ligands for metal complexes. These complexes have potential applications in catalysis, materials science, and as sensors, demonstrating the versatility of pyrrolidine derivatives in various scientific fields (Konrad et al., 2009).
Eigenschaften
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-6-8(5-12-13)10-7(4-11)3-9(15)14(10)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAMWBJIUOYCKV-XCBNKYQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)
![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)
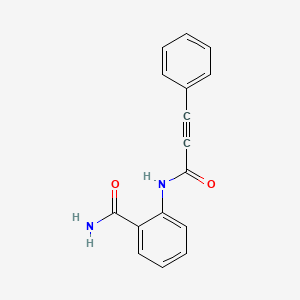
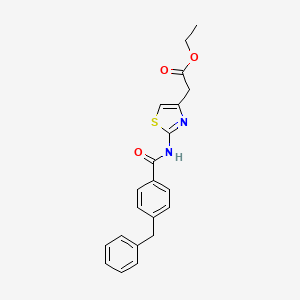
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)
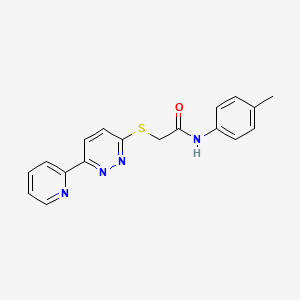
![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)
![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2876509.png)
